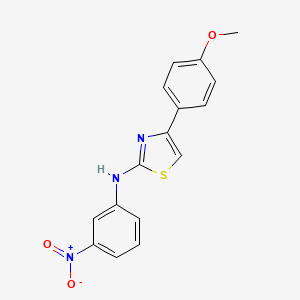![molecular formula C17H23FN2O2 B5614300 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5614300.png)
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-propanone involves multiple steps, including electrophilic fluorination and palladium-catalyzed reactions. For example, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound with structural similarities, was achieved through electrophilic fluorination using a trimethylstannyl precursor (Eskola et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals detailed insights into their crystallography. The crystal structure of a compound with a fluorophenyl and piperazine moiety was determined, showing specific unit cell parameters and indicating a non-planar conformation of certain units within the molecule (Deniz & Ibiş, 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds with a structure similar to the one often result in significant neuroleptic activity. For instance, a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones showed neuroleptic activities comparable to haloperidol, indicating the potential pharmacological significance of these structures (Sato et al., 1978).
Physical Properties Analysis
Physical properties such as crystallography, thermal stability, and intermolecular interactions are crucial for understanding the behavior of these compounds under various conditions. Studies on similar compounds highlight the importance of X-ray crystallography in determining their precise molecular geometry, revealing complex intermolecular interactions that contribute to their stability and reactivity (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, are essential for potential therapeutic applications. For example, the design and synthesis of homo and hetero bis-piperazinyl-1-propanone derivatives as selective ligands for serotonin receptors underscore the compound's relevance in medicinal chemistry (Intagliata et al., 2016).
Future Directions
properties
IUPAC Name |
1-[4-(2-fluoro-4-propanoylphenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-3-5-17(22)20-10-8-19(9-11-20)15-7-6-13(12-14(15)18)16(21)4-2/h6-7,12H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEFAISISDMCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5614218.png)
![(4aR*,7aS*)-1-isobutyl-4-[3-(3-pyridinyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5614224.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5614240.png)
![6-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5614246.png)
![2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5614253.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-1,3-benzoxazole](/img/structure/B5614271.png)
![N-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614274.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5614282.png)
![N-{4-[(1R*,2R*)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl}acetamide](/img/structure/B5614306.png)
![2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5614314.png)
![4-{2-[3-(4-methylbenzoyl)-1-imidazolidinyl]-2-oxoethyl}morpholine](/img/structure/B5614315.png)
![4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5614323.png)
![4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thiophenecarbaldehyde](/img/structure/B5614329.png)